Cas no 2172263-34-0 (3-{N-benzyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}propanoic acid)

2172263-34-0 structure
Nome del prodotto:3-{N-benzyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}propanoic acid
3-{N-benzyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}propanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
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- 3-{N-benzyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}propanoic acid
- EN300-1530603
- 3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid
- 2172263-34-0
-
- Inchi: 1S/C33H30N2O5/c1-22-15-16-30(28(19-22)32(38)35(18-17-31(36)37)20-23-9-3-2-4-10-23)34-33(39)40-21-29-26-13-7-5-11-24(26)25-12-6-8-14-27(25)29/h2-16,19,29H,17-18,20-21H2,1H3,(H,34,39)(H,36,37)
- Chiave InChI: IAPSBXILPNBXFL-UHFFFAOYSA-N
- Sorrisi: O(C(NC1=CC=C(C)C=C1C(N(CCC(=O)O)CC1C=CC=CC=1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 534.21547206g/mol
- Massa monoisotopica: 534.21547206g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 40
- Conta legami ruotabili: 10
- Complessità: 851
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6
- Superficie polare topologica: 95.9Ų
3-{N-benzyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}propanoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1530603-0.25g |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1530603-5.0g |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1530603-1.0g |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1530603-0.5g |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1530603-250mg |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1530603-2.5g |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1530603-0.1g |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1530603-0.05g |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1530603-50mg |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1530603-500mg |
3-{N-benzyl-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methylphenyl]formamido}propanoic acid |
2172263-34-0 | 500mg |
$3233.0 | 2023-09-26 |
3-{N-benzyl-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenylformamido}propanoic acid Letteratura correlata
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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